molecular formula C12H21N3O B11799216 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Cat. No.: B11799216
M. Wt: 223.31 g/mol
InChI Key: DIQDQQQUQPIRGA-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine typically involves the reaction of 1-isopropyl-1H-pyrazole with 4-methoxypiperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The methoxy group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methoxy group.

    1-Isopropyl-1H-pyrazol-4-yl)boronic acid: Features a boronic acid group, used in different chemical reactions.

    1-Isopropyl-1H-pyrazol-4-yl)methanamine: Contains an amine group, offering different reactivity and applications.

Uniqueness

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring substituted with a methoxy group and an isopropyl-pyrazole moiety, positioning it as a versatile candidate for various therapeutic applications.

Basic Information

Property Details
Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
IUPAC Name 4-methoxy-4-(1-propan-2-ylpyrazol-4-yl)piperidine
CAS Number 1710696-09-5

Structural Features

The compound's structure includes:

  • A piperidine ring, which is known for its presence in various biologically active compounds.
  • A methoxy group that can influence the compound's lipophilicity and biological interactions.
  • An isopropyl-pyrazole moiety, which may enhance its binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The specific mechanisms of action are still under investigation, but initial studies suggest potential roles in:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The pyrazole ring is often associated with anti-inflammatory properties.

Interaction Studies

Research indicates that this compound exhibits significant binding affinity to several biological targets, which may include:

Target Binding Affinity Biological Effect
Serotonin ReceptorsHighMood regulation
Cyclooxygenase EnzymesModerateInflammation modulation

These interactions are critical for understanding the therapeutic potential of the compound.

Preclinical Studies

Several preclinical studies have evaluated the biological activity of this compound. For instance:

  • Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to enhanced serotonergic activity.
  • Anti-inflammatory Properties : Another study investigated the compound's effect on inflammation markers in vitro. Results indicated a reduction in cytokine production when cells were treated with this compound.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

4-methoxy-4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C12H21N3O/c1-10(2)15-9-11(8-14-15)12(16-3)4-6-13-7-5-12/h8-10,13H,4-7H2,1-3H3

InChI Key

DIQDQQQUQPIRGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2(CCNCC2)OC

Origin of Product

United States

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